molecular formula C10H8O2S B2901964 6-Methyl-1-benzothiophene-3-carboxylic acid CAS No. 82787-84-6

6-Methyl-1-benzothiophene-3-carboxylic acid

Cat. No.: B2901964
CAS No.: 82787-84-6
M. Wt: 192.23
InChI Key: LGPZMCSOENSZPL-UHFFFAOYSA-N
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Description

6-Methyl-1-benzothiophene-3-carboxylic acid is an organic compound with the molecular formula C10H8O2S and a molecular weight of 192.24 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, often using halogens or nitro groups as substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted benzothiophene derivatives.

Mechanism of Action

Target of Action

Derivatives of benzothiophene-3-carboxylic acids are considered a valuable molecular scaffold for medicinal chemistry . This suggests that the compound may interact with various biological targets, depending on its specific derivative and functional groups.

Mode of Action

Benzofuran compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound’s interaction with its targets could involve similar mechanisms, leading to changes at the molecular and cellular levels.

Biochemical Pathways

Given the broad range of clinical uses of benzofuran derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the known biological activities of similar compounds , it can be inferred that the compound may exert various effects at the molecular and cellular levels, potentially influencing cell growth, oxidative stress responses, and viral replication processes, among others.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Methyl-1-benzothiophene-3-carboxylic acid Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

Comparison with Similar Compounds

Uniqueness: 6-Methyl-1-benzothiophene-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the benzothiophene ring.

Properties

IUPAC Name

6-methyl-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPZMCSOENSZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82787-84-6
Record name 6-methyl-1-benzothiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of n-butyl lithium (15 ml. of 1.0 M solution in hexane) was added dropwise to a stirred solution of 3-bromo-6-methylbenzo[b]thiophene (3.0 g.) in dry ether (40 ml.) at -70° C. under an atmosphere of dry nitrogen. The mixture was stirred at -70° C. for 30 minutes and then an excess of crushed solid carbon dioxide was added. When all the carbon dioxide had evaporated, water (25 ml.) was added and the mixture was stirred for a few minutes. The organic layer was separated and washed with 2 N.NaOH solution. The aqueous layer and NaOH extract were combined and acidified with concentrated hydrochloric acid. The solid was filtered off, washed with water, dried and crystallized from toluene to give 6-methylbenzo[b]thiophene-3-carboxylic acid (1.60 g.), m.p. 205°-209°.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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